molecular formula C25H21ClN2O3S2 B2358727 N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide CAS No. 1112440-28-4

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide

Cat. No.: B2358727
CAS No.: 1112440-28-4
M. Wt: 497.02
InChI Key: GAYSPAFQUXACAQ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C25H21ClN2O3S2 and its molecular weight is 497.02. The purity is usually 95%.
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Properties

IUPAC Name

N-(4-chlorophenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-17-8-14-21(15-9-17)28(2)33(30,31)24-22(18-6-4-3-5-7-18)16-32-23(24)25(29)27-20-12-10-19(26)11-13-20/h3-16H,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYSPAFQUXACAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral, antibacterial, and anticancer research. This article reviews the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

  • Molecular Formula : C19H16ClNO4S
  • Molecular Weight : 421.91 g/mol
  • IUPAC Name : this compound

The compound's biological activity is primarily attributed to its ability to interact with various biological targets. It has been shown to influence cellular pathways involved in inflammation and cancer progression. The presence of the sulfamoyl group enhances its interaction with target proteins, potentially leading to inhibition of key enzymes involved in disease processes.

Antiviral Activity

Recent studies have indicated that derivatives of compounds similar to this compound exhibit antiviral properties against Hepatitis B Virus (HBV). For instance, related compounds have demonstrated significant inhibition of HBV replication through increased intracellular levels of APOBEC3G, an enzyme known for its antiviral activity against HBV .

Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various strains. In vitro studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while exhibiting weaker effects on other bacterial strains. This suggests a selective antibacterial profile that could be leveraged for therapeutic applications .

Anticancer Activity

Research into the anticancer properties of this compound is ongoing. Preliminary findings suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. The compound's structural features are thought to facilitate interactions with cancer-related proteins, thereby exerting its effects .

Case Studies and Research Findings

  • Antiviral Efficacy : A study conducted on a related derivative demonstrated an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains, indicating promising antiviral activity compared to existing treatments like lamivudine .
  • Antibacterial Screening : In a comprehensive screening involving multiple bacterial strains, compounds similar to this compound were tested for their ability to inhibit bacterial growth. Results showed significant inhibition against specific pathogens, highlighting their potential as antibacterial agents .
  • Anticancer Research : A recent investigation into the anticancer potential revealed that the compound could induce apoptosis in various cancer cell lines, suggesting a mechanism that warrants further exploration in clinical settings .

Data Tables

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntiviralWild-type HBV1.99
AntiviralDrug-resistant HBV3.30
AntibacterialSalmonella typhiModerate
AntibacterialBacillus subtilisStrong
AnticancerVarious cancer cell linesTBD

Scientific Research Applications

Pharmacological Properties

Anticancer Activity
Research indicates that compounds with similar structures to N-(4-chlorophenyl)-3-[methyl(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxamide exhibit potent anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit the growth of various cancer cell lines, including those from breast, colon, and cervical cancers .

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis in cancer cells. The presence of the thiophene ring and sulfonamide group is believed to enhance its interaction with biological targets involved in cell proliferation and survival pathways .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of various sulfonamide derivatives, including those structurally related to this compound. The results demonstrated significant inhibition of cell proliferation in multiple human cancer cell lines, with IC50 values indicating potent activity against breast and colon cancer cells .

Case Study 2: Structure-Activity Relationship (SAR)

In another investigation focusing on structure-activity relationships, modifications to the methyl and chlorophenyl groups were systematically studied to assess their impact on anticancer activity. This research highlighted that specific substitutions could enhance efficacy while reducing toxicity, providing a pathway for optimizing drug candidates derived from this compound .

Preparation Methods

Thiophene Ring Assembly

The thiophene backbone is constructed via cyclization of α,β-unsaturated carbonyl precursors. A representative route involves:

  • Knorr Paal Cyclization : Heating diketones (e.g., 1,4-diketones) with phosphorus pentasulfide (P₂S₅) in anhydrous toluene at 110°C for 12 hours yields 2,5-disubstituted thiophenes.
  • Functionalization at C-3 and C-4 : Electrophilic aromatic substitution introduces phenyl and sulfamoyl precursors. For example, Friedel-Crafts acylation with benzoyl chloride positions the phenyl group at C-4.

Sulfamoyl Group Installation

The methyl(4-methylphenyl)sulfamoyl moiety is introduced via sulfamoylation:

  • Sulfonyl Chloride Intermediate : Treat the thiophene intermediate with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C, followed by quenching with thionyl chloride (SOCl₂) to generate the sulfonyl chloride.
  • Amination : React the sulfonyl chloride with methyl(4-methylphenyl)amine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Optimal conditions use tetrahydrofuran (THF) at −20°C, achieving 78–85% yield.

Carboxamide Formation

The C-2 carboxamide is installed through:

  • Ester Hydrolysis : Hydrolyze a methyl ester precursor (e.g., methyl thiophene-2-carboxylate) with lithium hydroxide (LiOH) in methanol/water (3:1) at 60°C.
  • Amide Coupling : Activate the carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then react with 4-chloroaniline in dimethylformamide (DMF) at room temperature.

One-Pot Synthesis Optimization

Recent advances enable a streamlined one-pot approach:

Procedure :

  • Combine thiophene-3-sulfonyl chloride, methyl(4-methylphenyl)amine, and 4-chloroaniline in acetonitrile.
  • Add triethylamine (TEA) as a base and heat to 50°C for 8 hours.
  • Quench with ice-water and purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Advantages :

  • Eliminates intermediate isolation
  • Reduces solvent waste
  • Improves overall yield to 70–75%

Reaction Optimization and Challenges

Critical Parameters

Parameter Optimal Condition Impact on Yield
Temperature 50–60°C Prevents decomposition
Solvent THF or acetonitrile Enhances solubility
Base DIPEA or N-methylimidazole Minimizes side reactions
Reaction Time 6–8 hours Completes conversion

Common Side Reactions

  • Over-Sulfonation : Controlled stoichiometry of ClSO₃H (1.1 equiv) mitigates polysulfonation.
  • Ester Hydrolysis : Use anhydrous conditions during amide coupling to prevent premature hydrolysis.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 13H, aromatic), 3.02 (s, 3H, CH₃).
    • ¹³C NMR : 165.8 (C=O), 144.2 (S-C), 138.5–125.1 (aromatic carbons).
  • HPLC Purity : >98% (C18 column, acetonitrile/water 70:30, 1 mL/min).

Q & A

Q. How can machine learning models predict structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Descriptor Generation : RDKit computes 2D/3D molecular descriptors (e.g., topological polar surface area, rotatable bonds) .
  • QSAR Modeling : Random Forest or SVM algorithms correlate descriptors with IC₅₀ values (training set: n > 50 derivatives) .
  • Validation : Leave-one-out cross-validation (Q² > 0.6) and external test sets (R² > 0.5) ensure predictive accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.